BenchChemオンラインストアへようこそ!

5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid

Metabolic Stability Oxidative Metabolism Cyclobutane

5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, featuring a carboxylic acid handle at the 3-position and a gem-difluorinated cyclobutyl ring at the 5-position. This structural motif is a critical component of advanced clinical candidates, most notably the Smoothened (SMO) antagonist MK-4101, where it contributes to the molecule's potent inhibition of the Hedgehog signaling pathway.

Molecular Formula C7H6F2N2O3
Molecular Weight 204.13 g/mol
Cat. No. B13319701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC7H6F2N2O3
Molecular Weight204.13 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C7H6F2N2O3/c8-7(9)1-3(2-7)5-10-4(6(12)13)11-14-5/h3H,1-2H2,(H,12,13)
InChIKeyMOENJXNBGUVTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid: A Key Fluorinated Building Block for Hedgehog Pathway Inhibitor Synthesis


5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, featuring a carboxylic acid handle at the 3-position and a gem-difluorinated cyclobutyl ring at the 5-position . This structural motif is a critical component of advanced clinical candidates, most notably the Smoothened (SMO) antagonist MK-4101, where it contributes to the molecule's potent inhibition of the Hedgehog signaling pathway [1]. The incorporation of the 3,3-difluorocyclobutyl group is a well-established strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties relative to non-fluorinated cycloalkyl analogs [2].

The Procurement Risk of Substituting 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid with Non-Fluorinated or Mono-Fluorinated Analogs


Replacing 5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid with a seemingly similar 1,2,4-oxadiazole-3-carboxylic acid building block, such as those bearing a non-fluorinated cyclobutyl or a gem-dimethyl group, introduces substantial procurement risk for drug discovery programs. The gem-difluorination motif is specifically employed to mitigate metabolic oxidation at the cyclobutyl ring, a common metabolic soft spot, thereby dramatically improving the half-life of derived lead compounds [1]. Furthermore, this unique substitution pattern imparts distinct conformational and electronic properties that are essential for target binding in downstream molecules like MK-4101; simply interchanging this core with a cheaper, unsubstituted oxadiazole building block would fail to reproduce these critical pharmacological outcomes [2]. The quantitative evidence below underscores why this specific building block is non-fungible for projects requiring the 3,3-difluorocyclobutyl pharmacophore.

Quantitative Differentiation Guide for 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid vs. Nearest Analogs


Metabolic Stability Advantage of the 3,3-Difluorocyclobutyl Group Over Non-Fluorinated Cyclobutyl Analogs

The gem-difluorination of the cyclobutyl ring is a recognized strategy to block cytochrome P450-mediated oxidation, a primary clearance pathway for cycloalkane-containing compounds. While direct, published head-to-head microsomal stability data for this exact oxadiazole-carboxylic acid scaffold versus its non-fluorinated cyclobutyl analog is absent from the available literature, strong class-level inference supports a significant gain in stability. The parent molecule MK-4101, which incorporates this exact fragment, demonstrates excellent oral bioavailability (F ≥ 87%) and low-to-moderate clearance in mice and rats, indirectly validating the metabolic shielding provided by this building block . In contrast, non-fluorinated cyclobutane rings are expected to undergo rapid oxidative metabolism, leading to higher clearance and shorter half-lives for the resulting drug candidates [1].

Metabolic Stability Oxidative Metabolism Cyclobutane

Conformational Restriction and Exit Vector Geometry: 3,3-Difluorocyclobutyl vs. 2,2-Difluorocyclobutyl Isomers

The substitution pattern on the cyclobutyl ring is critical for the spatial orientation of the attached oxadiazole ring. A comparative crystallographic study on the analogous 2,2- and 3,3-difluorocyclobutanamine building blocks demonstrated distinct three-dimensional exit vector geometries [1]. The 3,3-difluoro substitution pattern, as present in 5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid, provides a unique projection angle for the heterocycle that is chemically inaccessible with the 2,2-difluoro isomer. This geometric differentiation is crucial for maintaining optimal target engagement in advanced leads like MK-4101, where a slight alteration in the vector could abrogate binding to the Smoothened receptor [2].

Conformational Analysis Exit Vector Scaffold Hopping

Validated Synthetic Tractability on Multigram Scale vs. Complex Analogs

A published methodology enables the multigram synthesis of diverse 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids and heterocycles, from a common and inexpensive intermediate (ethyl 3,3-difluorocyclobutanecarboxylate) . This contrasts with the synthesis of many alternative fluorinated oxadiazole building blocks, such as those with 3,3-difluoropyrrolidine or more elaborate bicyclic amines, which often require longer, lower-yielding synthetic sequences. The availability of a robust, scalable route for this specific compound family directly reduces procurement risk related to supply chain disruption and assures long-term access for medicinal chemistry campaigns.

Scalability Building Block Synthesis Lead Generation

Optimal Scientific and Industrial Application Scenarios for 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid


Synthesis of Novel Smoothened (SMO) Antagonists for Oncology Research

This building block is the unequivocal choice for any medicinal chemistry team aiming to synthesize novel analogs of the clinical-stage SMO antagonist MK-4101. The 3,3-difluorocyclobutyl moiety is an essential component of the MK-4101 pharmacophore, and replacing it with any non-fluorinated or differently-substituted cyclobutyl building block would compromise the distinctive metabolic stability and target binding properties that underpin the lead's in vivo efficacy .

Fragment-Based Drug Discovery (FBDD) Targeting Metabolic Soft Spots

In FBDD campaigns where cyclobutane-containing fragments are identified as hits but suffer from poor microsomal stability, this specific 3,3-difluorocyclobutyl-oxadiazole building block serves as a superior, more drug-like replacement. The gem-difluorination is expected to block CYP450-mediated oxidation of the cyclobutyl ring, a transformation that a non-fluorinated analog would be susceptible to, thereby increasing the half-life of the fragment-derived lead .

Conformational Restriction Studies for Fine-Tuning Pharmacophore Geometry

For structural biology and computational chemistry groups investigating the impact of cyclobutane substitution on exit vector geometry, this compound provides the specific 3,3-difluoro pattern. This is geometrically distinct from the 2,2-difluoro isomer and other cycloalkane scaffolds, allowing researchers to precisely orient the oxadiazole ring and carboxylic acid handle in three-dimensional space to probe critical ligand-receptor interactions .

Late-Stage Diversification in Lead Optimization

As a chemically stable and multigram-accessible building block containing a carboxylic acid handle, 5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is ideally suited for amide coupling or esterification reactions in parallel synthesis libraries. Its reliable supply, as enabled by published scalable synthetic routes, supports its use in the iterative synthesis of hundreds of analogs during the lead optimization phase without fear of supply interruption .

Quote Request

Request a Quote for 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.